

Alternative names for (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

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Compound of Interest

Compound Name: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

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Technical Guide: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2,2-Dimethyl-1,3-dioxan-5-yl)methanol**, a versatile heterocyclic building block used in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthetic protocols, and applications, with a focus on its utility for professionals in research and development.

Nomenclature and Chemical Identity

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a stable organic compound featuring a dioxane ring system derived from the protection of two hydroxyl groups of 2-(hydroxymethyl)propane-1,3-diol with acetone.^[1] This structure provides a rigid scaffold with a primary alcohol, making it a valuable intermediate for introducing the protected diol moiety into more complex molecules.^[2] Its unique structural features make it a point of interest in the synthesis of specialty chemicals, particularly for pharmaceutical and agrochemical development.^[3]

A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

Identifier Type	Value
IUPAC Name	(2,2-dimethyl-1,3-dioxan-5-yl)methanol
CAS Number	4728-12-5
Molecular Formula	C ₇ H ₁₄ O ₃
InChI Key	BTAUZIVCHJIXAX-UHFFFAOYSA-N
Synonyms	2,2-Dimethyl-5-(hydroxymethyl)-1,3-dioxane 5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane 2,2-dimethyl-1,3-dioxane-5-methanol 2,2-Dimethyl-5-hydroxymethyl-1,3-dioxane

Physicochemical and Spectroscopic Data

The physical and chemical properties of **(2,2-Dimethyl-1,3-dioxan-5-yl)methanol** are summarized in the table below. This data is essential for planning reactions, purification, and storage.

Property	Value
Molecular Weight	146.18 g/mol [4]
Appearance	Colorless to light yellow liquid [3][4]
Melting Point	197-198°C [3]
Boiling Point	207.7°C [3]
Purity	Commercially available from 96% to >98% [4][5]
Storage	2-8°C or Refrigerator [3][4]
Spectroscopic Data	While commercial suppliers confirm the structure via NMR and IR, specific spectral data is not widely published. [3][6] For reference, the ^1H NMR spectrum for the immediate precursor, 2,2-dimethyl-1,3-dioxan-5-one, is reported as (400 MHz, CDCl_3) δ 4.15 (s, 4H), 1.45 (s, 6H). [7]

Synthesis and Experimental Protocols

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is most commonly synthesized via the reduction of its corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one. Below are detailed protocols for the synthesis of this precursor and its subsequent reduction.

Protocol 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

This two-step procedure starts from tris(hydroxymethyl)aminomethane to first generate an amino-dioxane intermediate, which is then oxidatively cleaved to the target ketone.[\[7\]](#)

Step A: Synthesis of 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

- Dissolve tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in anhydrous N,N-dimethylformamide (DMF, 180 mL) in a round-bottomed flask under a nitrogen atmosphere.
[\[7\]](#)

- Add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[7]
- Stir the reaction mixture at room temperature for 22 hours.[7]
- Quench the reaction by diluting the mixture with ethyl acetate and neutralizing with triethylamine.[7]
- Remove the solvent under reduced pressure.[7]
- Purify the crude product by silica gel column chromatography using a mobile phase of n-hexane/ethyl acetate (5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid (Yield: 20.9 g, 78%).[7]

Step B: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

- Dissolve the intermediate from Step A (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH_2PO_4 , 8.51 g, 621 mmol).[7]
- Cool the solution to 0°C in an ice bath.[7]
- Slowly add an aqueous solution of sodium periodate (NaIO_4) (0.5 M, 125 mL, 63 mmol) dropwise.[7]
- After the addition is complete, stir the reaction mixture for 1 hour at room temperature.[7]
- Extract the product with dichloromethane. Wash the combined organic layers sequentially with 5% aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.[7]
- Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil (Yield: 7.35 g, 91%).[7]

Protocol 2: Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol

This procedure is a representative method for the reduction of a ketone to an alcohol using sodium borohydride, a mild and selective reducing agent.[8][9]

- Dissolve 2,2-dimethyl-1,3-dioxan-5-one (e.g., 5.0 g, 34.7 mmol) in ethanol (e.g., 50 mL) in a 100-mL Erlenmeyer flask and cool the solution in an ice-water bath.[9]
- In several small portions over 5-10 minutes, add sodium borohydride (NaBH_4) (e.g., 0.66 g, 17.4 mmol). Note: Although 1 equivalent of NaBH_4 can reduce 4 equivalents of ketone, a slight excess is often used.[8]
- Gently swirl the mixture and allow it to react for an additional 20-30 minutes at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[2] [9]
- Once the reaction is complete, cool the mixture in an ice-water bath and quench by the slow addition of water (e.g., 20 mL) followed by 1 M HCl (e.g., 5 mL) to neutralize the excess borohydride and the borate esters.[9]
- Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield crude **(2,2-Dimethyl-1,3-dioxan-5-yl)methanol**. The product can be further purified by vacuum distillation or column chromatography if necessary.

Chemical Reactivity and Applications

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a versatile synthetic intermediate due to the reactivity of its primary hydroxyl group.[1]

- Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,2-dimethyl-1,3-dioxan-5-carbaldehyde) or further to the carboxylic acid using standard oxidizing agents. [1]
- Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) or directly substituted (e.g., with halides) to allow for nucleophilic substitution reactions.[1]

- Esterification/Etherification: The alcohol readily undergoes esterification with carboxylic acids or their derivatives and etherification with alkyl halides.

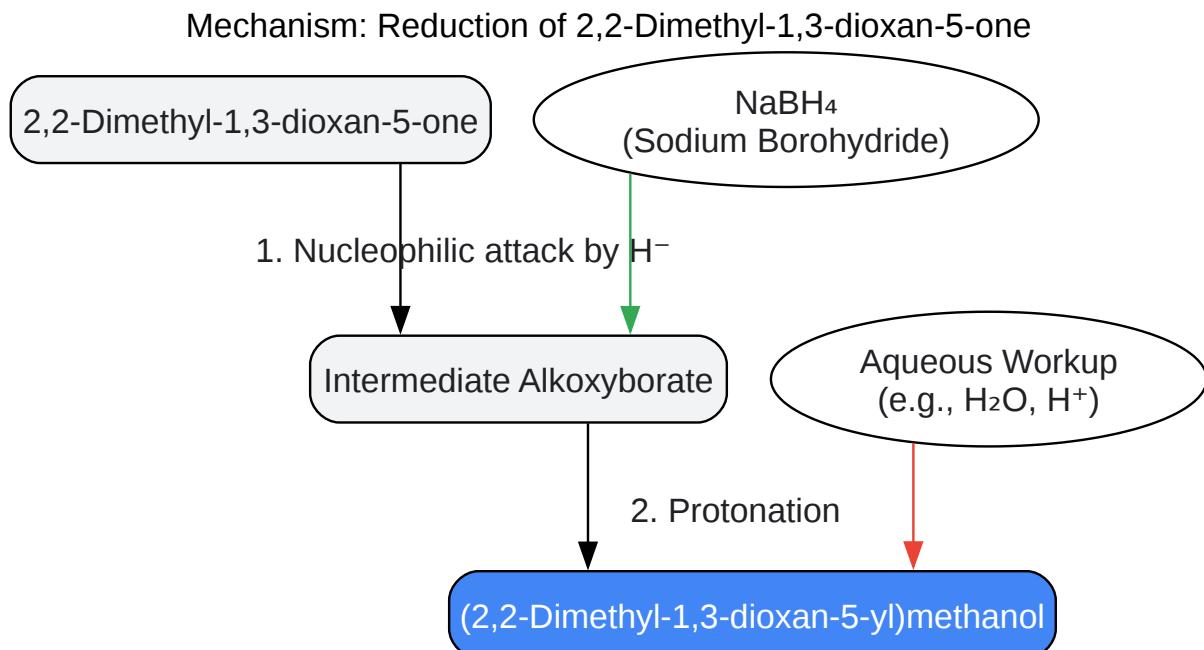
In medicinal chemistry, this compound and its derivatives are explored for their potential biological activities. Studies have noted the cytostatic properties of related structures against cancer cells.^[1] Its rigid, protected diol structure makes it an attractive scaffold for the design of novel therapeutic agents.^[1]

Visualization of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate key chemical transformations involving the **(2,2-Dimethyl-1,3-dioxan-5-yl)methanol** core structure.

Reaction Mechanism: Ketone Reduction

This diagram details the nucleophilic addition of a hydride from sodium borohydride to the carbonyl of 2,2-dimethyl-1,3-dioxan-5-one, followed by a workup step to yield the final alcohol product.



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Caption: Mechanism of Sodium Borohydride Reduction.

Synthetic Workflow: Application as a Building Block

2,2-Dimethyl-1,3-dioxan-5-one, the direct precursor to the title compound, serves as a key starting material in complex multi-step syntheses, such as the creation of glycoside hydrolase inhibitors.[10] The following workflow illustrates this application.



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Caption: Multi-step synthesis using a dioxane precursor.

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